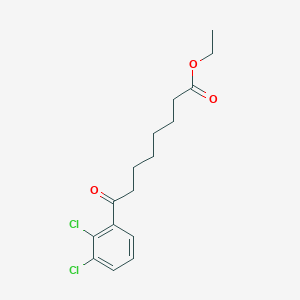

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate

Description

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is an ethyl ester derivative featuring a dichlorinated phenyl ring at the 8-oxooctanoate backbone. The parent acid, 8-(2,3-dichlorophenyl)-8-oxooctanoic acid (C₁₄H₁₆Cl₂O₃, MW 303.18 ), undergoes esterification to form the target compound, likely with a molecular formula of ~C₁₆H₂₀Cl₂O₃.

Propriétés

IUPAC Name |

ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNSLPPFDIBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645744 | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-93-0 | |

| Record name | Ethyl 2,3-dichloro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate typically involves the esterification of 8-(2,3-dichlorophenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: 8-(2,3-dichlorophenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(2,3-dichlorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is not fully understood, but it is believed to interact with various molecular targets in biological systems. The dichlorophenyl group may play a role in binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved.

Comparaison Avec Des Composés Similaires

Substituent Type and Position

Key structural analogs differ in substituent type (e.g., chloro, methoxy, methyl) and position on the phenyl ring. These variations significantly alter physicochemical and functional properties:

*Estimated based on parent acid ; †Calculated from substituent addition.

Physicochemical Properties

- Lipophilicity : Dichloro derivatives (Cl₂) exhibit higher logP values compared to methoxy (OCH₃) or methyl (CH₃) analogs due to chlorine’s hydrophobicity.

- Solubility: Methoxy-substituted compounds (e.g., Ethyl 8-(2,3-dimethoxyphenyl)-8-oxooctanoate) show improved aqueous solubility relative to chloro derivatives .

- Reactivity : The electron-withdrawing nature of Cl groups in the target compound may enhance electrophilic reactivity, whereas methoxy groups promote resonance stabilization .

Structural Insights

- Electronic Effects : Dichloro groups reduce electron density on the phenyl ring, making the compound less nucleophilic than methoxy analogs .

Activité Biologique

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C15H18Cl2O3

- Molecular Weight : 331.23 g/mol

- Structure : The compound features an ethyl ester group and a dichlorophenyl moiety, contributing to its reactivity and potential biological activity.

The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various molecular targets in biological systems. The presence of the dichlorophenyl group may enhance binding to specific receptors or enzymes, thus modulating their activity.

Antimicrobial Properties

Research indicates that this compound possesses significant antibacterial activity. A study published in "Microbial Drug Resistance" highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. The compound's antibacterial mechanism requires further investigation to clarify its specific actions at the molecular level.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit inflammatory pathways, although detailed mechanisms remain to be fully characterized.

Antiviral Activity

Emerging research has also suggested potential antiviral properties against Hepatitis C Virus (HCV). In vitro studies have demonstrated that the compound exhibits antiviral activity, warranting further investigation into its efficacy and safety for treating viral infections in vivo.

Comparative Studies

To better understand the unique properties of this compound, comparisons with similar compounds can be insightful. The following table summarizes key structural differences and their implications for biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 8-phenyl-8-oxooctanoate | Lacks chlorine substituents | Different chemical reactivity and biological activity |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chlorine atom positioned differently | Affects interaction with molecular targets |

| Ethyl 8-(3-bromophenyl)-8-oxooctanoate | Bromine instead of chlorine | Different electronic and steric effects |

| Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | Contains one chlorine atom | Variations in reactivity compared to dichlorinated forms |

These comparisons highlight how the dichlorinated structure of this compound may confer distinct chemical properties and biological activities relative to its analogs.

Case Studies

A notable case study involved testing the compound's antibacterial efficacy against a range of pathogens. Results indicated that it inhibited growth in both resistant and non-resistant strains, showcasing its potential as a lead compound for new antibacterial therapies. Another study focused on its anti-inflammatory capabilities, revealing significant reductions in inflammatory markers in cellular models treated with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.